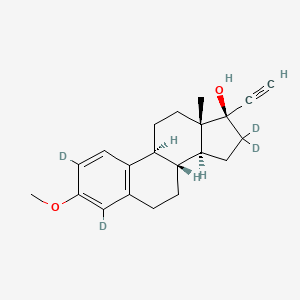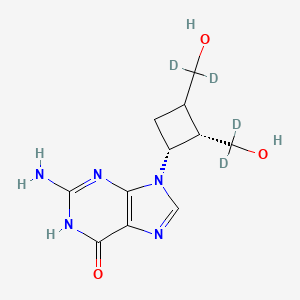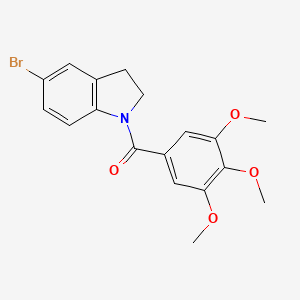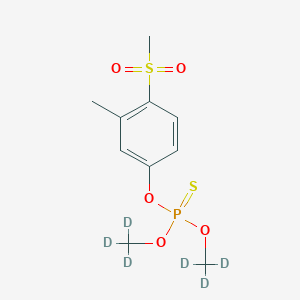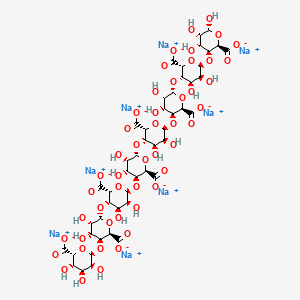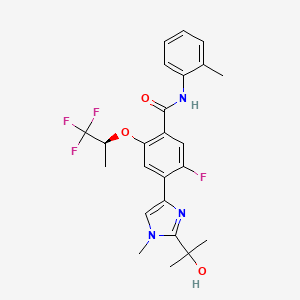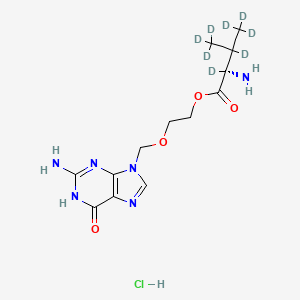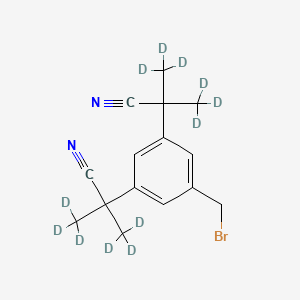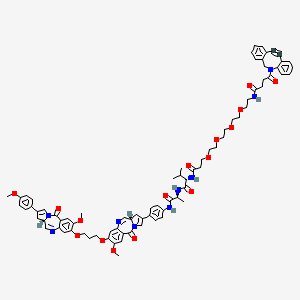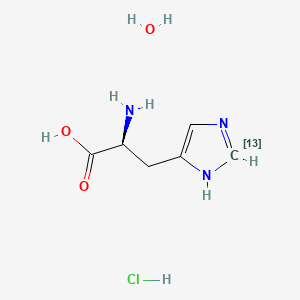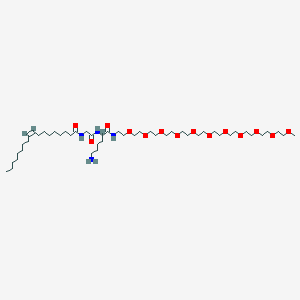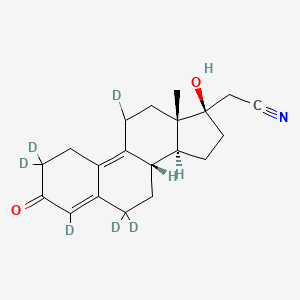
Dienogest-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dienogest-d6 is a deuterated form of Dienogest, a synthetic progestogen. Dienogest is an orally-active, semisynthetic, fourth-generation, nonethinylated progestogen with antiproliferative, antiandrogenic, anti-inflammatory, and antiangiogenic activities. It is primarily used in hormone therapy and as a female contraceptive .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dienogest-d6 involves the incorporation of deuterium atoms into the Dienogest molecule. This process typically involves the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for synthesizing deuterated compounds include hydrogen-deuterium exchange reactions and the use of deuterated starting materials .
Industrial Production Methods: Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Dienogest-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Dienogest can be oxidized to form dienogest-epoxide.
Reduction: Reduction reactions can convert dienogest to its corresponding alcohol.
Substitution: Dienogest can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products:
Oxidation: Dienogest-epoxide
Reduction: Dienogest-alcohol
Substitution: Various substituted dienogest derivatives depending on the nucleophile used.
科学的研究の応用
Dienogest-d6 is primarily used in scientific research to study the pharmacokinetics and metabolism of Dienogest. The incorporation of deuterium atoms allows for more precise tracking of the compound in biological systems using techniques such as mass spectrometry. This can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of Dienogest. Additionally, this compound can be used in studies investigating the effects of deuterium substitution on the biological activity and stability of progestogens .
作用機序
Dienogest-d6 acts as an agonist at the progesterone receptor (PR) with weak affinity comparable to that of progesterone. It exerts a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. Dienogest promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue. The compound also regulates apoptosis, proliferation, and invasiveness of endometriotic cyst stromal cells via endoplasmic reticulum stress induction .
類似化合物との比較
Norethisterone: Another synthetic progestogen with similar uses in contraception and hormone therapy.
Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.
Medroxyprogesterone acetate: A synthetic progestogen used in hormone replacement therapy and contraception.
Comparison: Dienogest-d6 is unique due to its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic studies. Compared to other progestogens, Dienogest has a more favorable profile in terms of antiandrogenic and anti-inflammatory activities. This makes it particularly useful in the treatment of endometriosis and other conditions characterized by inflammation and abnormal tissue growth .
特性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
317.5 g/mol |
IUPAC名 |
2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i2D2,3D2,6D,12D/t6?,17-,18+,19+,20- |
InChIキー |
AZFLJNIPTRTECV-DQODUSIRSA-N |
異性体SMILES |
[2H]C1C[C@]2([C@@H](CC[C@]2(CC#N)O)[C@H]3C1=C4CC(C(=O)C(=C4C(C3)([2H])[2H])[2H])([2H])[2H])C |
正規SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


